2-Chloro-3-fluoropyridin-4-amine

Medicinal Chemistry Synthetic Methodology Nucleophilic Aromatic Substitution

Medicinal chemists developing kinase inhibitors face limited options for sequential pyridine functionalization with mono-halogenated aminopyridines. 2-Chloro-3-fluoropyridin-4-amine provides orthogonal C2-Cl/C3-F reactivity for stepwise SNAr-fluoride first under mild conditions, chloride under forcing conditions-enabling polysubstituted scaffolds inaccessible via mono-halogenated analogs. • Validated in TGF-β/thrombin inhibitor programs (Roche AG WO2012/35039) • Low amine pKa (~2.81) supports acidic coupling conditions where typical aminopyridines fail • Supplied as a solid with stringent QC; ready for immediate global dispatch

Molecular Formula C5H4ClFN2
Molecular Weight 146.549
CAS No. 1227577-03-8
Cat. No. B597810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-fluoropyridin-4-amine
CAS1227577-03-8
Molecular FormulaC5H4ClFN2
Molecular Weight146.549
Structural Identifiers
SMILESC1=CN=C(C(=C1N)F)Cl
InChIInChI=1S/C5H4ClFN2/c6-5-4(7)3(8)1-2-9-5/h1-2H,(H2,8,9)
InChIKeyVUGYOFOYGPXOFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-fluoropyridin-4-amine Overview


2-Chloro-3-fluoropyridin-4-amine (CAS 1227577-03-8) is a halogenated pyridine derivative with the molecular formula C5H4ClFN2 and a molecular weight of 146.55 g/mol . It features a chlorine atom at position 2, a fluorine atom at position 3, and an amine group at position 4 on the pyridine ring, forming a versatile building block for medicinal chemistry and materials science . The predicted density is 1.449 ± 0.06 g/cm³ , and the compound is typically supplied as a solid with purities ranging from 95% to 98% from commercial vendors .

Why Generic Substitution Fails


2-Chloro-3-fluoropyridin-4-amine possesses a specific halogenation pattern—chlorine at position 2 and fluorine at position 3—that cannot be readily replicated by other aminopyridine analogs. This distinct substitution arrangement profoundly influences both physicochemical properties and synthetic reactivity . The 2-chloro substituent provides a handle for nucleophilic aromatic substitution (SNAr) reactions, while the 3-fluoro group electronically modulates the ring, enabling selective functionalization strategies not achievable with mono-halogenated or dichlorinated alternatives [1]. As a key intermediate in kinase inhibitor programs, including those targeting TGF-β and thrombin, substituting this compound with a generic aminopyridine would alter reaction outcomes and compromise downstream biological activity .

Differentiation Evidence


Orthogonal SNAr Reactivity

2-Chloro-3-fluoropyridin-4-amine features both chlorine and fluorine substituents on the pyridine ring, offering two distinct leaving groups with orthogonal reactivity. While no direct kinetic data for this exact compound were identified, class-level reactivity trends indicate that 2-fluoropyridine undergoes SNAr with sodium ethoxide approximately 250 times faster than 2-chloropyridine under comparable conditions [1]. This differential reactivity enables sequential functionalization strategies: the more reactive fluorine can be displaced first under mild conditions, followed by the chlorine atom under more forcing conditions, a capability absent in mono-halogenated analogs such as 2-chloro-4-aminopyridine or 3-fluoro-4-aminopyridine .

Medicinal Chemistry Synthetic Methodology Nucleophilic Aromatic Substitution

Tunable Lipophilicity

The 2-chloro-3-fluoro substitution pattern yields lipophilicity intermediate between dichlorinated and non-halogenated analogs. While experimental logP or logD values for 2-chloro-3-fluoropyridin-4-amine are not reported in primary literature, the 2,3-dichloro analog (2,3-dichloro-4-aminopyridine) has a reported logP of 2.55 . 3-Fluoro-4-aminopyridine, which lacks the 2-chloro substituent, exhibits a logD of 0.414 ± 0.002 [1]. By interpolation, 2-chloro-3-fluoropyridin-4-amine is expected to exhibit lipophilicity between these two benchmarks—higher than 3-fluoro-4-aminopyridine but lower than the dichloro analog—offering a tunable hydrophobic profile for medicinal chemistry applications.

Physicochemical Profiling Drug Design LogP/LogD Optimization

Molecular Weight Differentiation

2-Chloro-3-fluoropyridin-4-amine has a molecular weight of 146.55 g/mol , occupying a distinct mass range relative to related halogenated aminopyridine building blocks. The 2-chloro-4-aminopyridine analog (CAS 14432-12-3) has a molecular weight of 128.56 g/mol , while 2,3-dichloro-4-aminopyridine (CAS 184416-83-9) has a molecular weight of 163.01 g/mol . The 2-chloro-3-fluoro compound thus provides an intermediate molecular weight—approximately 18 Da heavier than the mono-chloro analog and 16 Da lighter than the dichloro analog—enabling precise control over scaffold mass during fragment growth or lead optimization campaigns.

Lead Optimization Fragment-Based Drug Discovery Molecular Property Design

Patent-Validated Kinase Inhibitor Intermediate

2-Chloro-3-fluoropyridin-4-amine is explicitly claimed and utilized as a synthetic intermediate in patent literature for kinase inhibitor development. Roche AG patent WO2012/35039 describes its use in constructing kinase inhibitor scaffolds and antiviral agents . In contrast, structurally similar compounds such as 2-chloro-4-aminopyridine and 3-fluoro-4-aminopyridine are not cited in the same patent context, suggesting that the 2-chloro-3-fluoro substitution pattern uniquely satisfies the steric and electronic requirements of the target kinase binding pockets. The compound also serves as an intermediate in the synthesis of TGF-β and thrombin inhibitors .

Kinase Inhibitors Pharmaceutical Intermediates Patent Chemistry

Amine Basicity Differentiation

The predicted pKa of the amine group in 2-chloro-3-fluoropyridin-4-amine is 2.81 ± 0.42 , indicating substantially lower basicity compared to related aminopyridines. 3-Fluoro-4-aminopyridine has a reported pKa of 7.37 ± 0.07 [1], while 2-chloro-4-aminopyridine has a predicted pKa of 4.73 ± 0.30 . The significantly lower pKa of the 2-chloro-3-fluoro compound reflects the combined electron-withdrawing effects of both ortho-chloro and meta-fluoro substituents on the pyridine ring, which reduce the electron density on the amine nitrogen. This altered basicity affects both salt formation and reactivity in coupling reactions.

Physicochemical Characterization Acid-Base Properties Salt Formation

Application Scenarios


Sequential Functionalization

The orthogonal reactivity of the C2-Cl and C3-F substituents enables sequential SNAr reactions—fluoride displacement first under mild conditions, followed by chloride displacement under more forcing conditions—making 2-chloro-3-fluoropyridin-4-amine an ideal building block for constructing polysubstituted pyridine scaffolds in medicinal chemistry programs [1]. This capability is not available with mono-halogenated analogs such as 2-chloro-4-aminopyridine or 3-fluoro-4-aminopyridine.

Kinase Inhibitor Scaffold Construction

As validated by Roche AG patent WO2012/35039, 2-chloro-3-fluoropyridin-4-amine serves as a key intermediate in the synthesis of kinase inhibitors and antiviral agents . The specific 2-chloro-3-fluoro substitution pattern satisfies the steric and electronic requirements of kinase ATP-binding pockets, providing a privileged scaffold for inhibitor development that simpler aminopyridine analogs cannot replicate.

Physicochemical Optimization

The intermediate molecular weight (146.55 g/mol) and predicted intermediate lipophilicity (between logD ~0.4 and logP ~2.6) of 2-chloro-3-fluoropyridin-4-amine provide a tunable hydrophobic profile for lead optimization . This compound enables incremental property adjustments during SAR studies without the extreme lipophilicity of the dichloro analog (logP 2.55) or the high basicity of the 3-fluoro analog (pKa 7.37).

Amine Coupling Under Acidic Conditions

With a predicted pKa of 2.81 ± 0.42, the amine group in 2-chloro-3-fluoropyridin-4-amine is significantly less basic than typical aminopyridines . This low basicity enables amine coupling reactions under acidic conditions where more basic aminopyridines would undergo unwanted protonation, offering a distinct synthetic advantage for specific transformations.

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